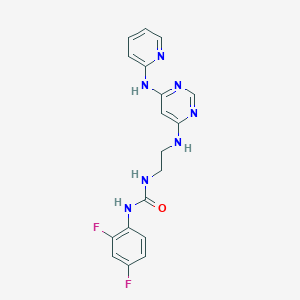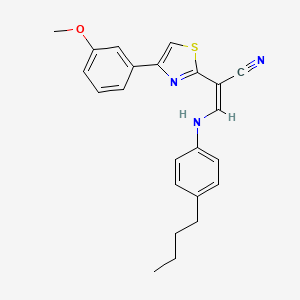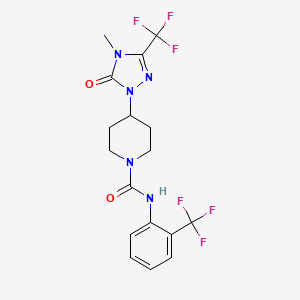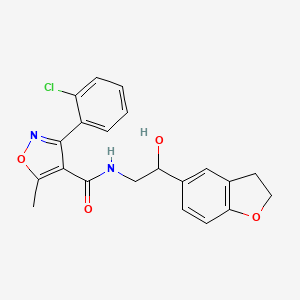![molecular formula C11H17N3O2 B2490056 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one CAS No. 2199526-57-1](/img/structure/B2490056.png)
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar dihydropyrimidinone compounds involves multi-component reactions, often catalyzed by acids or bases, and employing starting materials like aldehydes, β-keto esters, and urea or thiourea. A notable method includes the reaction of aldehydes with methyl acetoacetate and urea using H3BO3 as a catalyst under microwave irradiation, showcasing a general approach to synthesizing 3,4-dihydropyrimidin-2(1H)-ones (Guo & Shun, 2004). Such methods are pivotal for constructing the dihydropyrimidinone core present in our compound of interest.
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones reveals a planar pyrimidine unit, indicative of significant electronic structure polarization. Intramolecular hydrogen bonding is common, stabilizing the molecule's conformation. The crystal structure analysis of similar compounds has provided insight into their three-dimensional arrangement and intermolecular interactions, highlighting the presence of a boat conformation in the pyrimidine ring (Yépes et al., 2012).
Chemical Reactions and Properties
Dihydropyrimidinones participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for modifying the dihydropyrimidinone core or introducing new functional groups, thereby altering the compound's chemical properties. The reactivity of these compounds can be attributed to the pyrimidine ring's electrophilic nature, facilitating interactions with nucleophiles (Gazizov et al., 2015).
Physical Properties Analysis
The physical properties of dihydropyrimidinones, including melting points, solubility, and crystal structure, are closely linked to their molecular structure. The planarity of the pyrimidine ring and the presence of substituents significantly influence these properties. Studies on similar compounds have shown that they can form stable crystalline structures, with specific configurations leading to distinct physical property profiles (Peng et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research on dihydropyrimidinone and dihydropyrimidine derivatives, which are structurally related to 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one, indicates broad biological activities. These compounds have been investigated for their antibacterial, antiviral, and anticancer properties. Synthesized derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against species like Aspergillus fumigates and Aspergillus niger (Sahar B. Al-Juboori, 2020).
Anti-inflammatory and Analgesic Activity
Compounds synthesized from furochromone pyrimidine derivatives, related in structure to the compound , have been evaluated for their anti-inflammatory and analgesic activities. Some of these synthesized compounds exhibited promising activities, demonstrating the chemical class's potential for developing new therapeutic agents (A. Abu‐Hashem & M. Youssef, 2011).
Antitumor Agents
Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, structurally similar to 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one, have been synthesized and tested for their antitumor activity. Many of these compounds displayed potent anticancer activity against various human cancer cell lines, comparable to known anticancer drugs, highlighting their potential as antitumor agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
DNA Binding Properties
Investigations into the DNA binding properties of dihydropyrimidinones derivatives, closely related to the compound of interest, have revealed their potential as antitumor agents. These studies showed that such compounds could intercalate with DNA, blocking DNA transcription and replication, which is crucial for developing new antitumor drugs (Gongke Wang et al., 2013).
Direcciones Futuras
The future directions for research on “3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target protein, which can modulate the protein’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. Pyrrolidine derivatives can have diverse ADME properties .
Propiedades
IUPAC Name |
3-methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-5-3-4-9(13)7-16-10-6-11(15)14(2)8-12-10/h6,8-9H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVOFLQJQWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=CC(=O)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)


![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)
